molecular formula C15H13N3O2S B10883025 4-(4-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile

4-(4-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B10883025
M. Wt: 299.3 g/mol
InChI Key: FLZOUNMBOBAZLN-UHFFFAOYSA-N
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Description

2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an allylsulfanyl group, a methoxyphenyl group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The unique combination of functional groups in 2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications that other similar compounds may not fulfill.

This detailed article provides a comprehensive overview of 2-(ALLYLSULFANYL)-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C15H13N3O2S/c1-3-8-21-15-17-13(12(9-16)14(19)18-15)10-4-6-11(20-2)7-5-10/h3-7H,1,8H2,2H3,(H,17,18,19)

InChI Key

FLZOUNMBOBAZLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC=C)C#N

Origin of Product

United States

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